molecular formula C7H5Br2NO2 B1650263 2,5-Dibromo-6-nitrotoluene CAS No. 1160573-50-1

2,5-Dibromo-6-nitrotoluene

Cat. No.: B1650263
CAS No.: 1160573-50-1
M. Wt: 294.93
InChI Key: MBTRDSFQFAQCPY-UHFFFAOYSA-N
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Description

2,5-Dibromo-6-nitrotoluene is an organic compound with the molecular formula C7H5Br2NO2 It is a derivative of toluene, where two bromine atoms and one nitro group are substituted at the 2, 5, and 6 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-6-nitrotoluene typically involves multi-step reactions starting from toluene. One common method includes the nitration of toluene to form nitrotoluene, followed by bromination. The nitration process involves the reaction of toluene with a mixture of concentrated nitric acid and sulfuric acid, resulting in the formation of nitrotoluene. Subsequent bromination is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production. The bromination step, in particular, requires careful handling of bromine and appropriate safety measures due to its highly reactive and corrosive nature .

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-6-nitrotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted toluenes with different functional groups replacing the bromine atoms.

    Reduction: Formation of 2,5-dibromo-6-aminotoluene.

    Oxidation: Formation of 2,5-dibromo-6-nitrobenzoic acid.

Scientific Research Applications

2,5-Dibromo-6-nitrotoluene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dibromo-6-nitrotoluene depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In reduction reactions, the nitro group is reduced to an amine group through a series of electron transfer steps, often involving catalytic hydrogenation or chemical reducing agents .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-6-nitrotoluene
  • 2,6-Dibromo-4-nitrotoluene
  • 2,5-Dibromo-4-nitrotoluene

Uniqueness

2,5-Dibromo-6-nitrotoluene is unique due to the specific positions of the bromine and nitro substituents on the toluene ring. This unique arrangement influences its reactivity and the types of reactions it can undergo. Compared to other similar compounds, this compound may exhibit different chemical and physical properties, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

1,4-dibromo-2-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO2/c1-4-5(8)2-3-6(9)7(4)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTRDSFQFAQCPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701292649
Record name 1,4-Dibromo-2-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701292649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160573-50-1
Record name 1,4-Dibromo-2-methyl-3-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160573-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dibromo-2-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701292649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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